4-bromo-5-fluoro-7-methyl-1H-indole
Description
Significance of Indole (B1671886) Core in Chemical and Biological Sciences
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. iajps.commdpi.com Its structural rigidity and the ability of its nitrogen atom to form hydrogen bonds allow it to mimic the structure of peptides and bind effectively to a wide array of proteins and receptors. nih.gov This versatility makes the indole core a fundamental component in numerous natural products and synthetic molecules with significant biological activity. nih.gov
The indole framework is present in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, highlighting its deep-rooted importance in biochemical processes. nih.gov In the realm of drug discovery, indole derivatives have been developed into a wide range of therapeutics. iajps.com They have shown remarkable efficacy in targeting diverse biological pathways, leading to their use in treatments for cancer, infectious diseases, inflammation, and neurodegenerative disorders. iajps.com The ability to modify the indole core at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, making it an attractive and enduring scaffold for the development of new drugs. iajps.comevitachem.com
Overview of Halogenated Indoles in Contemporary Research
The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the indole ring is a key strategy in medicinal chemistry to modulate a compound's biological activity. bldpharm.com Halogenation can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the presence of a bromine atom at position 5 of an indole nucleus has been shown to strongly favor antiproliferative activity in certain compounds.
Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability and improve binding interactions. The strategic placement of halogens can lead to compounds with enhanced therapeutic potential. Many halogenated natural products, such as the antibiotic vancomycin (B549263) and the proteasome inhibitor salinosporamide A, demonstrate the powerful effect of this chemical modification. In synthetic chemistry, halogenated indoles serve as versatile intermediates, where the halogen atom can be replaced through various cross-coupling reactions to build more complex molecular architectures. This makes them valuable building blocks in the synthesis of novel pharmaceutical agents.
Research Context of 4-bromo-5-fluoro-7-methyl-1H-indole as a Building Block and Scaffold
While extensive research has been published on a wide array of indole derivatives, specific studies detailing the applications of this compound are not widely documented in peer-reviewed literature. However, its importance can be understood by its classification as a chemical building block or intermediate, primarily used in synthetic organic chemistry. evitachem.comgoogle.com Chemical suppliers offer this compound, indicating its utility in the synthesis of more complex molecules for research and development purposes. chemicalbook.com
The structure of this compound is notable for its specific substitution pattern, which offers several strategic advantages for a synthetic chemist. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The fluorine atom at the 5-position can enhance the compound's biological activity and metabolic stability, while the methyl group at the 7-position can influence its steric and electronic properties, potentially leading to improved selectivity for its biological target. The combination of these three different substituents on the indole ring makes this compound a valuable, multi-functional scaffold for creating novel and diverse chemical entities for screening in drug discovery programs. Its role is primarily as a starting material for the creation of new potential therapeutic agents. google.com
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1449581-02-5 |
| Chemical Formula | C₉H₇BrFN |
| Molecular Weight | 228.06 g/mol |
| IUPAC Name | this compound |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-7-Fluoro-5-Methyl-1H-Indole |
| 4-bromo-5-fluoro-1H-indole |
| 5-bromo-7-methylindole |
| 7-Bromo-5-fluoro-3-methyl-1H-indole |
| Indole |
| Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate |
| Salinosporamide A |
| Serotonin |
| Tryptophan |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-7(11)8(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEREHXOPRSXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes for 4-bromo-5-fluoro-7-methyl-1H-indole and its Analogs
The construction of the indole (B1671886) core has been a subject of intense research for over a century, leading to the development of numerous named reactions. The synthesis of polysubstituted indoles such as this compound often requires the adaptation of these classical methods.
Adaptations of Classical Indole Syntheses
Classical indole syntheses, while foundational, often necessitate modifications to accommodate the specific substitution patterns of complex target molecules.
Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a potential starting material would be (4-bromo-5-fluoro-2-methylphenyl)hydrazine. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. wikipedia.org A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org
Bartoli Indole Synthesis: Particularly useful for the synthesis of 7-substituted indoles, the Bartoli reaction employs the addition of a vinyl Grignard reagent to a nitroarene. wikipedia.org The synthesis of this compound via this route would likely start from 1-bromo-2-fluoro-4-methyl-5-nitrobenzene. The reaction requires at least three equivalents of the vinyl Grignard reagent and is often favored by sterically bulky ortho substituents on the nitroarene. wikipedia.org A modification by Dobbs allows for the use of an ortho-bromine as a directing group, which is subsequently removed. wikipedia.org
Leimgruber-Batcho Indole Synthesis: This two-step process has become a popular alternative to the Fischer synthesis due to its high yields and milder conditions. wikipedia.org It begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole. wikipedia.orgresearchgate.net For the target molecule, the synthesis would commence with 4-bromo-5-fluoro-2,7-dinitrotoluene or a related precursor. The intermediate enamines are often intensely colored. wikipedia.org The reduction of the nitro group can be achieved using various reagents, including Raney nickel with hydrazine (B178648) or palladium on carbon with hydrogen. wikipedia.org
Bischler Indole Synthesis: This method involves the reaction of an α-haloketone with an excess of an aniline (B41778). wikipedia.org While historically plagued by inconsistent yields and harsh conditions, modern variations have improved its utility. wikipedia.orgorganic-chemistry.org The synthesis of a 2-aryl-4-bromo-5-fluoro-7-methyl-1H-indole analog could be envisioned starting from 4-bromo-5-fluoro-2-methylaniline (B1276731) and a suitable phenacyl bromide. organic-chemistry.orgresearchgate.net The mechanism is complex and can lead to mixtures of products. researchgate.net
Sugasawa Indole Synthesis: This method involves the reaction of an aniline with a chloroacetonitrile (B46850) in the presence of a Lewis acid, followed by reductive cyclization. diva-portal.org The synthesis of 5-fluoroindole (B109304) has been explored using this method starting from 4-fluoroaniline. diva-portal.org
Modern Catalytic Approaches and Cross-Coupling Reactions
Modern organic synthesis has been revolutionized by the advent of transition metal-catalyzed reactions, particularly those involving palladium. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds. libretexts.org In the context of synthesizing analogs of this compound, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 4-position by coupling a suitable boronic acid with a this compound precursor. nih.govnih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent. nih.gov The choice of catalyst and ligands is crucial for achieving high yields. nih.gov
| Catalyst | Base | Solvent | Outcome |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Failed to give desired product nih.gov |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Failed to give desired product nih.gov |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High yield of coupling product nih.gov |
Regioselective Functionalization Techniques
Achieving the desired substitution pattern on the indole nucleus requires precise control over the regioselectivity of the reactions. Several techniques have been developed to address this challenge.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgacs.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. For indoles, attaching a DMG to the nitrogen atom can direct metalation to the C7 position. acs.orgacs.org While effective, the choice of the DMG is critical, as some require harsh conditions for removal. acs.org N-amide and N-phosphinoyl groups have been successfully employed as DMGs for C7 functionalization. acs.orgacs.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions are not only used for the construction of the indole core but also for its subsequent functionalization. nih.govmdpi.comresearchgate.net For instance, a pre-existing bromo-substituted indole, such as a precursor to this compound, can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents at the bromine-bearing position. nih.gov The synthesis of highly substituted indoles can be achieved through a sequence of palladium-catalyzed reactions. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. tandfonline.comnih.gov This technique has been successfully applied to several classical indole syntheses, including the Bischler organic-chemistry.org and Leimgruber-Batcho reactions. psu.edu Microwave-assisted organic synthesis (MAOS) is particularly beneficial for reactions that traditionally require high temperatures and long reaction times. nih.govpsu.edu The regioselective synthesis of 3-functionalized indole derivatives has been achieved through a microwave-assisted three-component domino reaction. acs.orgacs.org
| Reaction | Conditions | Advantages |
| Bischler Indole Synthesis | Solvent-free, microwave irradiation organic-chemistry.org | Environmentally friendly, improved yields organic-chemistry.org |
| Leimgruber-Batcho Synthesis | Lewis acid catalysis, microwave acceleration psu.edu | Reduced reaction times, high purity products psu.edu |
| Three-component domino reaction | Ethanol (B145695)/water, microwave irradiation acs.org | Short reaction times, high regioselectivity acs.org |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally friendly processes. acs.org While traditional synthetic methods often rely on hazardous reagents and solvents, modern approaches focus on minimizing waste, reducing energy consumption, and using renewable resources. rsc.orgrsc.org
Several key green chemistry principles can be incorporated into the synthetic design for this compound:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. researchgate.net An alternative, greener synthesis could involve a one-pot MCR approach, potentially reducing the number of steps and purification procedures. acs.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. rsc.org For instance, the Sonogashira coupling, traditionally carried out in organic solvents, could potentially be adapted to aqueous conditions using specific ligands and catalyst systems.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org The use of palladium catalysts in the Sonogashira coupling is an example of this principle. google.com Research into more efficient and recyclable catalysts is an ongoing area of interest.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org While some steps in the proposed synthesis may require heating, exploring microwave-assisted synthesis could lead to shorter reaction times and reduced energy usage. researchgate.net
Waste Reduction: Minimizing or eliminating the formation of waste products. This can be achieved through the selection of reactions with high selectivity and by recycling reagents and solvents where feasible. acs.org
The table below summarizes the application of green chemistry principles to the hypothetical synthesis of this compound.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Utilizing multicomponent reactions to reduce the number of synthetic steps and byproducts. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like acetonitrile (B52724) and dioxane with greener alternatives such as ethanol or water where possible. |
| Energy Efficiency | Exploring microwave-assisted reactions to potentially lower reaction temperatures and shorten reaction times. |
| Catalysis | Using highly efficient and recyclable catalysts, such as palladium complexes on solid supports, for the coupling reaction. |
| Reduction of Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring techniques to control reactions and prevent the formation of hazardous byproducts. |
By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-bromo-5-fluoro-7-methyl-1H-indole, a combination of 1H, 13C, 19F, and 2D NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons on the indole (B1671886) core and the methyl group. The protons on the aromatic ring will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the adjacent bromo, fluoro, and methyl substituents. The N-H proton of the indole ring will typically appear as a broad singlet at a downfield chemical shift. The methyl protons at the C7 position will present as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will display signals for the eight carbons of the indole ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and position of the bromine and fluorine atoms. For instance, the carbon atom directly bonded to the fluorine (C5) would exhibit a large C-F coupling constant.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.govresearchgate.net It will show a single resonance for the fluorine atom at the C5 position. The chemical shift of this fluorine signal is highly sensitive to its electronic environment within the molecule.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure.
COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the protons on the pyrrole (B145914) and benzene (B151609) rings.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the substituents (bromo, fluoro, and methyl groups) on the indole scaffold by showing long-range couplings from the methyl protons and the aromatic protons to the quaternary carbons.
Illustrative NMR Data Tables
No specific experimental data for this compound was found in the provided search results. The following tables are illustrative, based on known chemical shift ranges for similar substituted indoles.
Table 1: Hypothetical ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (N-H) | ~8.2 | br s | - |
| H2 | ~7.3 | t | ~2.5 |
| H3 | ~6.5 | dd | ~3.0, 1.0 |
| H6 | ~7.1 | d | ~9.0 (JH-F) |
Table 2: Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| C2 | ~125 | |
| C3 | ~102 | |
| C3a | ~128 | |
| C4 | ~110 | d, JC-F ≈ 10-15 |
| C5 | ~155 | d, JC-F ≈ 240-250 |
| C6 | ~115 | d, JC-F ≈ 20-25 |
| C7 | ~120 | |
| C7a | ~135 |
Table 3: Hypothetical ¹⁹F NMR Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
|---|
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₉H₇BrFN), the expected monoisotopic mass can be precisely calculated. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum.
Table 4: Calculated Molecular Mass
| Formula | Calculated Monoisotopic Mass |
|---|---|
| C₉H₇⁷⁹BrFN | 226.9746 |
Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. rsc.org
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural evidence in the solid state. This powerful technique determines the three-dimensional arrangement of atoms in the crystal lattice, yielding precise data on bond lengths, bond angles, and torsional angles. It can also reveal information about intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which dictates the crystal packing. This method would unambiguously confirm the substitution pattern on the indole ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.
Table 5: Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3400-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (methyl) | Stretching | 2950-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1000 |
These vibrational signatures provide corroborating evidence for the presence of the key functional groups within the molecule's structure. rsc.org
Application of ¹⁹F NMR in Biological Systems for Dynamic and Structural Probes
The fluorine atom is an excellent probe for NMR studies in biological systems due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the absence of endogenous fluorine in most biological molecules. nih.govresearchgate.net The ¹⁹F chemical shift is highly sensitive to the local microenvironment, making it a powerful tool for studying molecular interactions, conformational changes, and dynamics. acs.orgnih.gov
A compound like this compound, or derivatives thereof, could be used as a ¹⁹F NMR probe in several ways:
Protein-Ligand Interactions: By observing changes in the ¹⁹F NMR signal (chemical shift, line width) upon binding to a target protein, one can obtain detailed information about the binding event, including affinity and kinetics. nih.gov
Conformational Changes: If the indole moiety is part of a larger bioactive molecule, the ¹⁹F signal can report on conformational changes within the molecule or its biological target. nih.gov
In-cell NMR: The favorable properties of ¹⁹F NMR make it suitable for studies inside living cells, providing insights into molecular behavior in a native environment. acs.org
The strategic placement of the fluorine atom on the indole ring, a common scaffold in biologically active compounds, makes this compound a potential candidate for development as a specialized probe in chemical biology and drug discovery. researchgate.netrsc.org
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive species.
For indole (B1671886) derivatives, the introduction of electron-withdrawing groups like bromine and fluorine can significantly influence the energies of these orbitals. These substitutions can lower both HOMO and LUMO energy levels, potentially affecting the molecule's reactivity and interaction with biological targets.
Reactivity Predictions and Mechanistic Insights
DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing a roadmap for synthetic chemists. For instance, the calculated electrostatic potential surface can highlight regions of high or low electron density, indicating where reactions are likely to occur.
In the context of drug design, understanding the reactivity of a molecule like 4-bromo-5-fluoro-7-methyl-1H-indole is critical. For example, in the development of PI3K inhibitors, the way a molecule interacts with the enzyme's active site is governed by its electronic properties. researchgate.netnih.gov Computational workflows that combine methods like induced-fit docking (IFD) and quantum polarized ligand docking (QPLD) can offer more accurate predictions of ligand-receptor binding energies compared to standard docking procedures. nih.gov
Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, G4 and G4MP2 models are often used for thermodynamic property calculations and geometry optimization. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior over time. These simulations can reveal conformational changes and intermolecular interactions that are not apparent from static models. For a molecule like this compound, these simulations can help in understanding its flexibility and how it might adapt its shape to fit into a biological target's binding site.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a potential drug molecule (ligand) binds to a protein target.
Enzyme Active Site Interactions (e.g., PI3K/Akt, DNA gyrase, Topoisomerase, COX-2)
PI3K/Akt: The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in cancer. researchgate.netmdpi.comdntb.gov.ua Molecular docking studies are used to design and validate indole derivatives as potential inhibitors of the PI3K/Akt pathway. researchgate.netnih.gov For instance, studies have shown that 5-fluoro indole derivatives can exhibit significant antiproliferative activity by inhibiting this pathway. researchgate.net
DNA gyrase and Topoisomerase: DNA gyrase and topoisomerases are essential enzymes for DNA replication in bacteria and are important targets for antibacterial and anticancer drugs. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.commdpi.com Molecular docking simulations help in understanding how inhibitors bind to the active sites of these enzymes. For example, fluoroquinolones are known to inhibit DNA topoisomerase II, and docking studies can predict their binding affinities and interactions with key amino acid residues. nih.govresearchgate.net
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. csfarmacie.cznih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. nih.gov Molecular docking can be employed to design new COX-2 inhibitors with improved selectivity and reduced side effects. csfarmacie.cznih.gov These studies can reveal how modifications to a molecule's structure, such as the introduction of alkyl groups, can affect its affinity and selectivity for COX-1 versus COX-2. csfarmacie.cz
Receptor Binding Mechanisms (e.g., Dopamine (B1211576) Receptors)
Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are critical targets for drugs treating neurological and psychiatric disorders. The interaction of small molecules, such as indole derivatives, with these receptors can modulate their activity.
As of the latest literature review, specific molecular docking or binding mechanism studies detailing the interaction between this compound and dopamine receptors have not been published. Such an investigation would typically involve the following computational steps:
Preparation of the Receptor and Ligand: High-resolution crystal structures of dopamine receptor subtypes (e.g., D2, D3, D4) would be obtained from protein data banks. The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation.
Molecular Docking Simulation: Docking software (e.g., AutoDock, Glide, Gold) would be used to predict the most likely binding pose of the indole derivative within the active site of the dopamine receptor. This process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding pocket.
Analysis of Interactions: The resulting docked poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the receptor. These interactions are crucial for binding affinity and selectivity. For instance, the fluorine atom at the 5-position and the bromine atom at the 4-position of the indole ring could participate in specific halogen bonding or hydrophobic interactions within the receptor's binding site. The methyl group at the 7-position would also influence the steric and electronic fit of the compound.
Without specific studies, the binding affinity and mode of interaction of this compound with dopamine receptors remain speculative.
In Silico Prediction of Drug-likeness and Pharmacokinetic Properties
Currently, there are no specific published reports detailing the in silico predicted drug-likeness and pharmacokinetic properties of this compound. However, a standard computational analysis would evaluate several key physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's structure and are guided by established rules and models, such as Lipinski's Rule of Five.
Below is an illustrative table of the parameters that would be assessed in such a study. The values for this compound are listed as "Not Available" as they have not been reported in the scientific literature.
| Property | Description | Predicted Value for this compound |
| Drug-Likeness | ||
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Not Available |
| Ghose Filter | Defines the drug-like range of physicochemical properties. | Not Available |
| Veber's Rule | Relates to oral bioavailability based on molecular flexibility. | Not Available |
| Egan's Rule | A model for predicting human intestinal absorption. | Not Available |
| Muegge's Rule | A set of criteria for identifying drug-like compounds. | Not Available |
| Pharmacokinetic Properties (ADME) | ||
| Molecular Weight | The mass of one mole of the substance. | Not Available |
| LogP (Octanol/Water Partition Coefficient) | A measure of a compound's lipophilicity. | Not Available |
| Topological Polar Surface Area (TPSA) | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | Not Available |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N or O). | Not Available |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N or O). | Not Available |
| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Not Available |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the blood-brain barrier. | Not Available |
| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound that will be absorbed from the human intestine. | Not Available |
| Cytochrome P450 (CYP) Inhibition | Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions. | Not Available |
These in silico predictions are valuable for prioritizing compounds for further experimental investigation. The lack of published data for this compound highlights an area for future research to fully characterize its potential as a bioactive molecule.
Structure Activity Relationship Sar Studies at Molecular and Cellular Levels
Impact of Substituent Effects on Biological Activity
The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole ring. For 4-bromo-5-fluoro-7-methyl-1H-indole, the interplay between the halogen atoms and the methyl group is critical in defining its interaction with biological targets.
Positional Isomerism and Halogenation Patterns
The specific placement of halogen atoms on the indole scaffold is a key determinant of biological activity. The electron-withdrawing nature of halogens like bromine and fluorine can modulate the electronic environment of the indole ring, thereby affecting its binding affinity and reactivity.
Research on related halogenated indole derivatives demonstrates the importance of the halogenation pattern. For instance, in the development of CFTR potentiators based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, the position of a fluorine atom was shown to be crucial. While the introduction of a fluorine atom at the 6-position was beneficial, adding another fluorine at the 9-position resulted in a decrease in potency. acs.org This highlights that the specific regio-isomerism of halogen substituents dictates the compound's efficacy.
Similarly, studies on 4-quinolones have shown that substrates with electron-withdrawing groups like fluoro and bromo at the C6 position yielded different outcomes compared to those with electron-donating groups. acs.org In the context of 1,2,3-triazines, the reactivity of halogen substituents has also been noted, with 5-bromo-1,2,3-triazine (B172147) showing different reaction yields compared to its 5-chloro and 5-fluoro counterparts. acs.org
The combination of a bromine atom at position 4 and a fluorine atom at position 5 in this compound creates a unique electronic distribution that influences its interaction with molecular targets. The relative positions of these halogens are therefore not arbitrary and are expected to be a critical factor in its biological profile.
Influence of Methyl and Other Functional Groups
The presence and position of a methyl group can also significantly impact biological activity. In the case of this compound, the methyl group at the 7-position introduces a small, lipophilic substituent that can influence binding affinity and metabolic stability.
In SAR studies of CFTR potentiators, the replacement of a hydrogen atom with a methyl group at the 9-position of a 6-fluoro-substituted tetrahydro-γ-carboline derivative led to a more than six-fold increase in potency. acs.org This suggests that the methyl group can occupy a critical binding pocket, enhancing the compound's interaction with its target. Conversely, swapping the positions of the fluorine and methyl groups resulted in a different activity profile, underscoring the importance of the specific substitution pattern. acs.org
The influence of a methyl group is also observed in other heterocyclic compounds. For example, the synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been explored for antimicrobial activity, where the methyl group is a key part of the core structure. mdpi.com Furthermore, the addition of a methyl ester group at position 2 of a 4-bromo-7-fluoro-1H-indole core is a strategy used in medicinal chemistry to modulate the compound's properties.
Correlation of Molecular Features with Biological Responses
The specific arrangement of atoms and functional groups in this compound directly correlates with its effects at the molecular and cellular levels.
Binding Affinity to Molecular Targets
The binding affinity of a compound to its molecular target is a primary determinant of its pharmacological effect. The substituents on the indole ring of this compound play a crucial role in this interaction. The presence of bromine and fluorine atoms can enhance binding affinity to specific receptors or enzymes.
For example, in a series of diazatricyclodecane derivatives, the introduction of a halogen atom (fluorine, chlorine, or bromine) on the C5 position of a 2,3-dihydro-1H-indene system had a distinct impact on the µ-opioid receptor affinity. nih.gov This demonstrates that halogen atoms can be key interacting elements within a receptor's binding site.
SAR studies on miscellaneous 5-HT2A receptor agonists, which include various substituted indole-like structures, provide insight into how different functional groups affect binding affinity. The table below, derived from public data, illustrates the binding affinities (Ki) of various heterocyclic compounds to the 5-HT2A receptor, highlighting the impact of different substituents. wikipedia.org
| Compound | Chemical Name | h5-HT2A Ki (nM) |
|---|---|---|
| Compound 11a | 11-chloro-2,3,4,5-tetrahydro-1H- uni.ludiazepino[1,7-a]indole | 6.5 |
| Compound 23 | 9-Chloro-7-(2-ethoxy-phenyl)-2,3,4,5-tetrahydro-1H- uni.ludiazepino[1,7-a]indole | 32 |
| Compound 10d | 7-Benzyloxy-8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | 22 |
Modulation of Cellular Pathways
The interaction of a compound with its molecular target ultimately leads to the modulation of cellular pathways, resulting in a biological response. The structural features of this compound are designed to influence specific cellular signaling cascades.
For instance, derivatives of 5-bromo-7-azaindolin-2-one have been evaluated for their in vitro antitumor activity against various cancer cell lines. nih.gov The most active compounds in this series were found to be more potent than the reference drug Sunitinib against HepG2, A549, and Skov-3 cell lines, indicating their ability to effectively modulate pathways involved in cancer cell proliferation. nih.gov
The ability of a compound to modulate cellular pathways is also evident in the study of CFTR potentiators. The identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were shown to rescue the gating defect of F508del- and G551D-CFTR, demonstrating a direct impact on the function of this ion channel at the cellular level. acs.org The specific substitution pattern of these compounds, including fluorine and methyl groups, was critical for this modulatory activity. acs.org
Mechanistic Investigations of Biological Activities Non Human Systems
Molecular Mechanisms of Antiviral Activity
Indole (B1671886) derivatives have been a focal point in the development of novel antiviral agents due to their ability to interfere with various stages of the viral life cycle. nih.govnih.gov The antiviral mechanisms of these compounds are diverse and can include the inhibition of viral entry, uncoating, replication, and protein synthesis. youtube.com
The general antiviral strategies for indole-based compounds can be categorized as follows:
Inhibition of Viral Entry: Some indole derivatives act as entry inhibitors, preventing the virus from attaching to or fusing with the host cell. This can be achieved by binding to host cell receptors or to viral surface proteins. youtube.com For instance, certain indole-based compounds have been investigated as inhibitors of HIV-1 attachment. nih.gov
Inhibition of Viral Enzymes: A common antiviral mechanism is the inhibition of essential viral enzymes. For retroviruses like HIV, reverse transcriptase is a key target. nih.gov For other viruses, such as the hepatitis C virus (HCV), viral proteases and polymerases are critical for replication and are targeted by antiviral compounds. frontiersin.org
Interference with Viral Replication: Indole derivatives can also disrupt the replication of the viral genome. This can occur through various mechanisms, including the inhibition of viral DNA polymerase. youtube.com
While specific studies on 4-bromo-5-fluoro-7-methyl-1H-indole are not available, its structural features, particularly the halogen substituents, suggest it could be a candidate for antiviral activity. Halogenation can influence the electronic properties and binding affinities of molecules, potentially enhancing their interaction with viral targets.
Cellular Mechanisms of Anticancer Activity
The indole scaffold is a constituent of numerous anticancer agents, and its derivatives have been shown to exert their effects through a variety of cellular mechanisms. nih.gov These mechanisms often involve the induction of programmed cell death (apoptosis), modulation of key signaling pathways, and interference with cellular machinery essential for cancer cell proliferation.
Apoptosis is a crucial mechanism for eliminating cancerous cells. Many anticancer drugs, including those with an indole core, function by triggering this process. The induction of apoptosis by indole derivatives can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Studies on related compounds demonstrate this pro-apoptotic potential. For example, the combination of tamoxifen (B1202) and curcumin, another indole-containing compound, has been shown to significantly increase apoptosis in MCF-7 breast cancer cells. nih.gov This was evidenced by a shift towards the sub-G1 phase in the cell cycle and confirmed through flow cytometry using Annexin V/PI staining. nih.gov The process often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov While direct evidence for this compound is lacking, its indole core suggests a potential to induce apoptosis in cancer cells.
Table 1: Apoptosis Induction by Related Compounds in MCF-7 Cancer Cells
| Compound/Treatment | Percentage of Apoptotic Cells | Reference |
|---|---|---|
| Control | - | nih.gov |
| Curcumin alone | 10.37% | nih.gov |
| Tamoxifen alone | 16.2% | nih.gov |
| Tamoxifen + Curcumin | 27% | nih.gov |
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its over-activation is a common feature in many cancers. nih.gov The indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), both naturally occurring indole compounds, have been shown to deregulate the PI3K/Akt/mTOR signaling pathway. nih.gov This modulation can lead to the inhibition of cancer cell growth and survival.
Furthermore, the PI3K/Akt pathway is implicated in the development of resistance to chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). nih.gov Over-activation of this pathway can contribute to drug resistance. nih.gov Therefore, indole derivatives that can inhibit the PI3K/Akt pathway may not only have direct anticancer effects but could also potentially reverse drug resistance. nih.gov Given that other indole compounds modulate this pathway, this compound may also possess the ability to interact with and modulate PI3K/Akt signaling.
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov Tubulin is a well-established target for anticancer drugs, and inhibitors of tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.govnih.gov
A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govscilit.com For example, certain 4-indole-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents with a mechanism that could involve cellular targets like tubulin. nih.gov The indole nucleus is a key feature of many compounds that interact with tubulin. nih.gov The structural characteristics of this compound make it a plausible candidate for investigation as a tubulin polymerization inhibitor.
Table 2: Tubulin Polymerization Inhibition by an Indole Derivative
| Compound | Target | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
|---|
Biochemical Basis of Anti-inflammatory Effects (in vitro models)
Chronic inflammation is linked to the development of various diseases, including cancer. doi.org Indole derivatives have demonstrated significant anti-inflammatory properties. nih.gov The mechanisms underlying these effects often involve the modulation of key inflammatory pathways.
For instance, some indole derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. doi.orgrsc.org The anti-inflammatory effects of certain indole compounds have been attributed to the inhibition of pathways like the NF-κB and MAPK signaling pathways. nih.govnih.gov For example, a study on 4-indole-2-arylaminopyrimidine derivatives showed that they could exert anti-inflammatory effects by suppressing the MAPK signaling pathway. nih.gov A structurally related compound, 5-fluoro-2-oxindole, has been shown to alleviate inflammatory pain by inhibiting the activation of MAPK and reducing inflammatory markers. bldpharm.com This suggests that this compound could potentially exert anti-inflammatory effects through similar biochemical pathways.
Target Identification and Validation in Microbial Systems
The rise of antibiotic resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antimicrobial agents. nih.gov Indole and its derivatives have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi. nih.gov
The antimicrobial mechanisms of indole derivatives can include:
Disruption of Cell Membranes and Walls: Some indole compounds can interfere with the integrity of microbial cell membranes and walls, leading to cell death. doi.org
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation by pathogens like MRSA. doi.org
Enzyme Inhibition: Indole derivatives can target essential microbial enzymes, thereby inhibiting critical metabolic pathways.
The presence of halogen atoms, such as bromine and fluorine, in the indole structure has been noted to sometimes enhance antimicrobial activity. doi.org For example, studies on other halogenated indole derivatives have shown activity against MRSA. nih.govbenthamscience.com While specific data for this compound is not available, its halogenated structure makes it a compound of interest for further investigation into its potential antibacterial and antifungal mechanisms.
Table 3: Antimicrobial Activity of an Indole Derivative against MRSA
| Compound | Strain | MIC (µg/mL) | Reference |
|---|
Advanced Derivatization and Scaffold Functionalization
Design and Synthesis of Novel Analogs and Conjugates
The inherent reactivity of the 4-bromo-5-fluoro-7-methyl-1H-indole scaffold at several key positions—namely the indole (B1671886) nitrogen, the C2 and C3 positions of the pyrrole (B145914) ring, and the C4-bromo substituent—provides a versatile platform for the synthesis of a wide array of derivatives.
Incorporation of Other Heterocyclic Moieties
The introduction of additional heterocyclic rings onto the this compound core can significantly modulate the molecule's physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach, leveraging the reactivity of the C4-bromo substituent.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with various heterocyclic boronic acids or esters, a diverse range of heteroaryl-substituted indoles can be synthesized. For instance, coupling with boronic acids derived from pyridine, pyrimidine, thiophene, or furan (B31954) can introduce these moieties at the C4 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the direct attachment of nitrogen-containing heterocycles to the C4 position. Reagents such as pyrazole, imidazole, or triazole can be coupled to the indole scaffold, expanding the chemical space of potential drug candidates.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds, which can serve as versatile intermediates for the construction of more complex heterocyclic systems. Coupling of the 4-bromo-indole with terminal alkynes bearing a heterocyclic substituent can be a key step in a multi-step synthesis. Subsequent intramolecular cyclization can then lead to the formation of fused or spirocyclic heterocyclic systems.
A recent study on the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives demonstrated the utility of the bromo-substituent for introducing various heterocyclic moieties like carbothioamide, oxadiazole, and triazole, which were then evaluated for their anticancer activities. nih.gov
| Coupling Reaction | Reactant with this compound | Resulting Moiety at C4 |
| Suzuki-Miyaura | Heterocyclic boronic acid (e.g., pyridine-3-boronic acid) | Heteroaryl group (e.g., pyridin-3-yl) |
| Buchwald-Hartwig | Nitrogen-containing heterocycle (e.g., pyrazole) | Heterocyclic amine (e.g., pyrazol-1-yl) |
| Sonogashira | Terminal alkyne with heterocyclic group | Alkynyl-heterocycle |
Peptide and Peptidomimetic Conjugation
The conjugation of peptides or peptidomimetics to the this compound scaffold can enhance biological targeting, improve cell permeability, and modulate pharmacokinetic properties. nih.gov Common strategies for peptide conjugation involve the functionalization of the indole nitrogen or other reactive handles introduced onto the scaffold.
N-Acylation and N-Alkylation: The indole nitrogen can be readily acylated or alkylated. For peptide conjugation, a common approach is to use N-protected amino acids or short peptide fragments activated as acid chlorides or with coupling reagents like HBTU/HOBt. nih.gov This leads to the formation of an amide linkage between the indole and the peptide. Alternatively, N-alkylation with a linker containing a reactive group for subsequent peptide attachment can be employed.
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the indole scaffold allows for highly efficient and specific conjugation with peptides functionalized with a complementary group, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. irbm.com This method is particularly advantageous due to its high yield, mild reaction conditions, and orthogonality with many other functional groups.
A study on indole-3-carboxylic acid conjugates with dipeptides highlighted the use of solid-phase peptide synthesis (SPPS) to create a library of peptide-heterocycle hybrids, which were then screened for antimicrobial activity. nih.gov
| Conjugation Strategy | Functional Group on Indole | Linkage to Peptide |
| N-Acylation | Indole NH | Amide bond |
| N-Alkylation with Linker | Indole NH | Various (e.g., ether, amine) |
| Click Chemistry | Azide or Alkyne | Triazole ring |
Scaffold Diversity and Library Synthesis
The development of diverse chemical libraries based on the this compound scaffold is crucial for high-throughput screening and the discovery of new biological activities. Combinatorial chemistry and diversity-oriented synthesis are key strategies in this endeavor. nih.govnih.gov
Solid-Phase Synthesis: Attaching the indole scaffold to a solid support enables the use of excess reagents and simplified purification procedures, facilitating the rapid synthesis of a large number of derivatives. nih.gov The choice of linker to the solid support is critical and must be stable to the reaction conditions used for derivatization but readily cleavable to release the final products.
Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from a common starting material. rsc.orgrsc.org Starting with this compound, a series of branching reaction pathways can be designed to introduce a wide range of functional groups and stereochemical diversity. For example, functionalization at the C4-bromo position can be combined with reactions at the N1, C2, and C3 positions to create a multi-dimensional library of compounds.
Chemoinformatic Approaches in Derivative Design
Chemoinformatic tools play an increasingly important role in the rational design of novel derivatives of this compound, helping to prioritize synthetic efforts and increase the probability of discovering compounds with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of the this compound scaffold, it is possible to predict the activity of yet-to-be-synthesized compounds and to identify key structural features that are important for activity.
Virtual Screening and Molecular Docking: These computational techniques are used to predict the binding affinity of a library of virtual compounds to a specific biological target. Starting with the this compound scaffold, a virtual library of derivatives can be generated and docked into the active site of a target protein. The results can be used to select a smaller, more focused set of compounds for synthesis and biological evaluation.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on known active indole derivatives, new molecules incorporating the this compound scaffold can be designed to fit the model, thereby increasing the likelihood of them being active.
Recent reviews have highlighted the extensive use of these in silico methods in the discovery and development of indole-based therapeutic agents. researchgate.netnih.goveurekaselect.com
| Chemoinformatic Tool | Application in Derivative Design |
| QSAR | Predict biological activity and identify key structural features. |
| Virtual Screening | Prioritize compounds from a large virtual library for synthesis. |
| Molecular Docking | Predict binding mode and affinity to a biological target. |
| Pharmacophore Modeling | Design new molecules with the required features for biological activity. |
Emerging Research Applications and Future Directions
Role in Agrochemical Research (e.g., fungicide development)
The indole (B1671886) nucleus is a core structure in many compounds with biological activity, including those used in agriculture. nih.govnih.gov The introduction of halogen atoms, particularly fluorine, is a well-established strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. nih.gov Fluorinated compounds are integral to the development of various pesticides, including fungicides. nih.gov For instance, Fluopyram is a successful fungicide that incorporates a fluorine atom. nih.gov
While direct studies on the fungicidal properties of 4-bromo-5-fluoro-7-methyl-1H-indole are not extensively documented in publicly available research, its structural motifs suggest potential. The bromo- and fluoro-substituents can influence the molecule's lipophilicity and binding affinity to biological targets. Research on other substituted indole derivatives has demonstrated their potential as antifungal agents. nih.gov Therefore, this compound serves as a valuable starting material for the synthesis of novel agrochemical candidates, whose antifungal activity can be systematically evaluated.
Potential in Materials Science (e.g., organic semiconductors, dyes)
Indole and its derivatives are known to possess interesting photophysical and electronic properties, making them attractive building blocks for organic electronic materials. acs.org These compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic properties of the indole core through substitution is a key advantage.
The bromine and fluorine atoms in this compound can significantly modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for charge injection and transport in organic semiconductor devices. acs.org The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems suitable for materials science applications. While specific studies on the use of this compound in organic semiconductors or as dyes are limited, the broader class of halogenated indoles holds promise in this area. acs.org
Future Scope in Chemical Biology and Advanced Labeling Techniques
The indole scaffold is a common feature in fluorescent molecules, and its derivatives are often explored as fluorescent probes for biological imaging. The substitution pattern on the indole ring can be tailored to modulate the fluorescence quantum yield, Stokes shift, and sensitivity to the local environment.
Although there is no specific research detailing the use of this compound in advanced labeling techniques, its structure suggests potential as a scaffold for developing new fluorescent probes. The reactive bromine handle could be used to attach the indole core to other molecules of biological interest, creating targeted probes. The fluorine atom can enhance the photostability of the fluorophore. Further research would be needed to characterize its photophysical properties and explore its utility in chemical biology.
Addressing Research Gaps and Challenges in Indole Chemistry
The primary research gap concerning this compound is the lack of specific studies investigating its direct applications in the fields mentioned above. While it is commercially available, its potential remains largely theoretical, based on the known properties of similar compounds. sigmaaldrich.comchemicalbook.com
A significant challenge in working with poly-substituted indoles is the regioselective functionalization of the indole core. evitachem.com Developing synthetic methodologies that allow for precise and efficient modification of specific positions on the this compound ring is crucial for unlocking its full potential. Future research should focus on:
Systematic evaluation of biological activity: Screening this compound and its derivatives for fungicidal, antibacterial, and other relevant biological activities.
Characterization of photophysical properties: Investigating its fluorescence and other optical properties to assess its suitability for materials science and chemical biology applications.
Development of synthetic methodologies: Exploring new and efficient ways to synthesize and further functionalize this compound to create a library of derivatives for structure-activity relationship studies.
Addressing these research gaps will provide a clearer understanding of the potential applications of this compound and pave the way for its use in developing new technologies.
Q & A
Q. Table 1: Comparison of Brominating Agents
| Agent | Solvent | Temperature | Yield (%) | Side Products |
|---|---|---|---|---|
| NBS | Acetic Acid | 25°C | 75–85 | Minor di-bromination |
| Br₂ | DCM | 0°C | 60–70 | Oxidation byproducts |
Key Tip : Monitor reaction progress via TLC and use quenching agents (e.g., Na₂S₂O₃) to halt bromination precisely.
Basic Question: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EA). The compound’s moderate polarity ensures good separation from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Cooling rates should be controlled to avoid amorphous precipitates.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve closely eluting halogenated byproducts.
Advanced Question: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:
- Variable-Temperature NMR : Identify conformational equilibria by acquiring spectra at 25°C and −40°C .
- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on chemical shifts.
- DFT Calculations : Use Gaussian or ORCA with solvent models (e.g., PCM) to refine predicted shifts. Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .
Example : A downfield-shifted H-3 proton in experimental vs. calculated data may indicate unaccounted steric crowding or π-stacking interactions.
Advanced Question: How to design a robust biological activity assay for this compound in anticancer research?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., Aurora A) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .
- In Vitro Models : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin).
- Mechanistic Studies :
- Flow Cytometry : Assess cell-cycle arrest (PI staining) and apoptosis (Annexin V).
- Western Blotting : Quantify caspase-3/7 activation and PARP cleavage .
- SAR Analysis : Compare with 5-bromo-6-methyl-1H-indole derivatives to evaluate the impact of fluorine substitution .
Advanced Question: What crystallographic strategies are recommended for resolving the structure of this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Cool crystals to 100 K to minimize disorder.
- Refinement : Employ SHELXL for small-molecule refinement:
- Validation : Check for residual electron density (>0.3 e⁻/ų) near halogen atoms using OLEX2’s platon toolkit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
